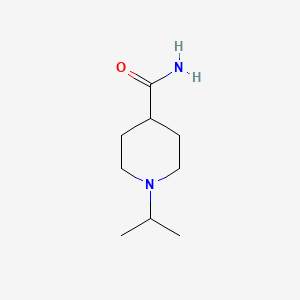

1-Isopropylpiperidine-4-carboxamide

Vue d'ensemble

Description

1-Isopropylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Carboxamide Derivatives in Cytotoxic Activity : Carboxamide derivatives, like benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline, have been studied for their cytotoxic activity. These compounds, especially the 1- and 11-carboxamides, showed reasonable cytotoxicity against certain cell lines, suggesting potential applications in cancer therapy (Deady et al., 2000).

Inhibitors of CDPK1 from Parasites : Carboxamide scaffolds have been used to create selective inhibitors of calcium-dependent protein kinase-1 from parasites like Toxoplasma gondii and Cryptosporidium parvum. These inhibitors showed low nanomolar potencies and submicromolar activities in cell proliferation assays, indicating their potential in treating parasitic infections (Zhang et al., 2014).

Optically Active Carboxamides with Amino Acid Motives : Optically active carboxamides, featuring amino acid residues, have been synthesized for potential use as N-chelating ligands in various chemical reactions. These compounds may have applications in synthetic chemistry and pharmaceutical development (Sívek et al., 2008).

Antiviral and Antitumor Properties

Thiazole C-nucleosides in Antiviral Activity : Compounds like 2-D-ribofuranosylthiazole-4-carboxamide have shown significant antiviral activity against various viruses. This study highlights the potential of carboxamide compounds in the development of new antiviral drugs (Srivastava et al., 1977).

Small Molecules Targeting DNA Structures : Novel 9‐aminoacridine carboxamides have been synthesized and studied for their effects on various DNA structures. These compounds show a range of biological activities and could be significant in the development of antitumor agents (Howell et al., 2012).

Pharmaceutical Applications

Carboxamide-Pyridine N-Oxide in Crystal Engineering : The carboxamide-pyridine N-oxide synthon has been used in crystal engineering, demonstrating its potential in synthesizing pharmaceutical cocrystals and improving drug properties (Reddy et al., 2006).

Synthesis of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-carboxamide : This compound, a selective Met kinase inhibitor, has shown efficacy in tumor models, indicating its potential as an anticancer agent (Schroeder et al., 2009).

Mécanisme D'action

Mode of Action

If we consider the action of similar compounds, it can be inferred that it might interact with its target, dna gyrase, inhibiting its function . This inhibition could lead to the disruption of DNA replication and transcription, thereby affecting the growth and survival of the bacteria.

Biochemical Pathways

By inhibiting DNA gyrase, the compound could disrupt these pathways, leading to the inhibition of bacterial growth and survival .

Result of Action

The molecular and cellular effects of 1-Isopropylpiperidine-4-carboxamide’s action are likely related to its potential inhibition of DNA gyrase. This inhibition could disrupt DNA replication and transcription, leading to the cessation of bacterial growth and potentially causing bacterial death .

Analyse Biochimique

Biochemical Properties

1-Isopropylpiperidine-4-carboxamide has been found to interact with DNA gyrase in Mycobacterium abscessus . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. The inhibition of this enzyme by this compound suggests that it may have potential as an antimicrobial agent .

Cellular Effects

In vitro studies have shown that this compound exhibits antiviral activity against human α- coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines . This suggests that this compound may have potential therapeutic applications in the treatment of viral infections.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of DNA gyrase . Biochemical studies with recombinant M. abscessus DNA gyrase showed that this compound inhibits the wild-type enzyme but not the resistant mutant . This indicates that this compound, similar to fluoroquinolones, causes DNA gyrase-mediated DNA damage .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits a dose-response for viral RNA inhibition in the cellular compartment .

Propriétés

IUPAC Name |

1-propan-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)11-5-3-8(4-6-11)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDOKHDZYBOLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

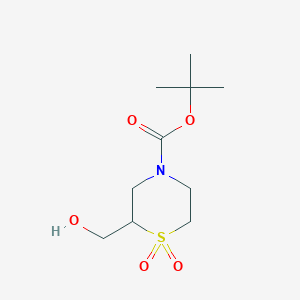

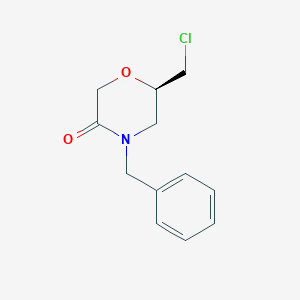

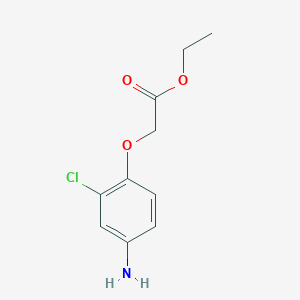

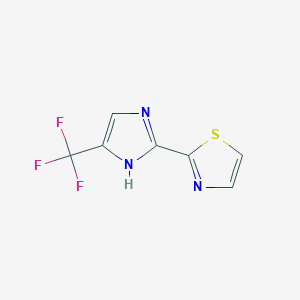

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one](/img/structure/B3121058.png)

![[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid](/img/structure/B3121085.png)

![Tert-butyl 3-bromo-5,6-dihydrospiro[benzo[d]imidazo[1,2-a]azepine-11,4'-piperidine]-1'-carboxylate](/img/structure/B3121087.png)